molecular formula C23H17FN6S3 B2536302 5-fluoro-2-({[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole CAS No. 400087-26-5

5-fluoro-2-({[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole

Cat. No.: B2536302
CAS No.: 400087-26-5
M. Wt: 492.61
InChI Key: XDTBIULAUHGCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-({[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at position 5. A methylsulfanyl-linked triazole-thienopyrazole moiety is attached at position 2, introducing complexity through fused aromatic systems and diverse substituents (methyl, phenyl, and fluorine).

Properties

IUPAC Name

5-fluoro-2-[[4-methyl-5-(1-methyl-3-phenylthieno[2,3-c]pyrazol-5-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN6S3/c1-29-21(18-11-15-20(13-6-4-3-5-7-13)28-30(2)22(15)33-18)26-27-23(29)31-12-19-25-16-10-14(24)8-9-17(16)32-19/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTBIULAUHGCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C3=NN=C(N3C)SCC4=NC5=C(S4)C=CC(=C5)F)C(=N1)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-fluoro-2-({[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes multiple pharmacophores that contribute to its biological activity. The presence of a benzothiazole moiety combined with thieno[2,3-c]pyrazole and triazole rings suggests a diverse range of interactions with biological targets.

Key Properties:

  • Molecular Formula: C₁₈H₁₅F₃N₄S
  • Molecular Weight: Approximately 360.41 g/mol
  • Solubility: Varies based on formulation; typically requires organic solvents for dissolution.

Anticancer Activity

Research has indicated that compounds containing pyrazole and triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related pyrazole compounds can inhibit proliferation in various cancer cell lines. The IC50 values for related compounds often fall within the nanomolar range, indicating potent activity against cancer cells such as L1210 mouse leukemia cells .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Recent studies on similar pyrazole derivatives have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, certain derivatives showed COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 µM . This suggests that the compound may also exhibit similar anti-inflammatory effects.

Antimicrobial and Antiviral Activity

Pyrazoles are known for their broad-spectrum antimicrobial activities. Compounds with similar scaffolds have been reported to exhibit antibacterial and antiviral properties . The mechanism often involves interference with bacterial cell wall synthesis or viral replication processes.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the thieno[2,3-c]pyrazole and benzothiazole components can significantly influence potency and selectivity against various biological targets.

Table 1: Summary of SAR Findings

ModificationEffect on ActivityReference
Addition of methyl group at position 4 of pyrazoleIncreased COX-2 selectivity
Substitution on benzothiazole ringEnhanced anticancer potency
Variations in sulfonyl groupAltered solubility and bioavailability

Case Studies

Several studies have investigated compounds structurally related to this compound:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against L1210 cells. The most potent derivatives demonstrated IC50 values below 100 nM, indicating strong potential as anticancer agents .
  • Anti-inflammatory Evaluation : A recent study evaluated a series of substituted pyrazoles for their COX inhibitory activities. Compounds with similar structural features showed significant anti-inflammatory effects in vivo, suggesting that our target compound may also possess these properties .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds containing thieno[2,3-c]pyrazole and triazole moieties exhibit promising anticancer properties. The incorporation of the sulfanyl group in this compound enhances its ability to inhibit tumor growth by targeting specific cancer cell pathways. Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit proliferation through various mechanisms, including modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties

The thieno[2,3-c]pyrazole scaffold has been associated with antimicrobial activity against a range of pathogens. This compound's structure allows it to interact with bacterial enzymes or receptors, leading to inhibition of bacterial growth. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Pesticide Development

The structural characteristics of 5-fluoro-2-({[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole make it suitable for use as a plant protection agent. Its ability to disrupt pest metabolic pathways can be harnessed to create effective pesticides. Research has indicated that similar compounds can control insect populations and protect crops from fungal infections by targeting specific biological processes in pests and pathogens .

Synthetic Pathways

The synthesis of this compound involves multi-step reactions that typically include the formation of the thieno[2,3-c]pyrazole and triazole rings followed by functionalization at the benzothiazole position. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions which enhance the environmental sustainability of the production process .

Derivatives and Modifications

Modifying the substituents on the core structure can lead to derivatives with enhanced biological activity or selectivity. For instance, altering the methyl groups or introducing halogens may improve pharmacokinetic properties or broaden the spectrum of activity against different diseases or pests. Such modifications are critical for developing tailored therapeutics or agrochemicals that meet specific efficacy requirements .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the effect of similar compounds on cancer cell linesDemonstrated significant inhibition of cell growth in breast cancer models
Antimicrobial Efficacy ResearchEvaluated antimicrobial properties against various pathogensShowed effective inhibition against E. coli and S. aureus
Pesticide Development TrialsTested efficacy as a pesticide in agricultural settingsReduced pest populations significantly compared to control groups

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of triazole- and thiazole-containing heterocycles. Key structural analogues include:

Compound Name Core Structure Substituents Key Features Reference
Target Compound Benzothiazole 5-Fluoro; triazole-thienopyrazole with methyl, phenyl Planar benzothiazole with perpendicular fluorophenyl orientation
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Thiazole Chlorophenyl; triazole-pyrazole with fluorophenyl, methyl Isostructural with halogen-dependent crystal packing; antimicrobial activity
4-Methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol Triazole-thienopyrazole Trifluoromethyl (CF₃) instead of phenyl Enhanced lipophilicity; potential bioisosteric effects
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Pyrazole-tetrazole Tetrazole-thioether; propanoyl linker High yield (66.64%); planar geometry with NH₂ and CN groups

Key Structural Observations :

  • Halogen Effects: Compounds 4 and 5 (Cl vs. Br substituents) exhibit identical crystal packing except for minor adjustments to accommodate halogen size, highlighting the role of steric and electronic effects in crystallinity .
  • Bioisosteric Replacements : Replacement of the phenyl group in the target compound with trifluoromethyl (CF₃) in ’s analogue may enhance metabolic stability and membrane permeability due to CF₃’s electronegativity and lipophilicity .
  • Conformational Flexibility: The target compound’s thienopyrazole moiety adopts a near-planar conformation, while one fluorophenyl group is oriented perpendicularly, influencing intermolecular interactions .
Physicochemical Properties
  • Solubility: Limited direct data exist for the target compound. However, analogues with trifluoromethyl groups (e.g., ) typically exhibit lower aqueous solubility due to increased hydrophobicity .
  • Thermal Stability : Isostructural compounds 4 and 5 show similar melting points (~170–175°C), suggesting that halogen substitution minimally impacts thermal stability .

Preparation Methods

Cyclization via Hydrazonoyl Halides

The thieno[2,3-c]pyrazole moiety is synthesized through a cyclocondensation reaction between thieno[2,3-b]thiophene derivatives and hydrazonoyl halides. For example, treatment of thieno[2,3-b]thiophene (1) with hydrazonoyl halides (2a–g) in the presence of sodium ethoxide yields pyrazole derivatives (5a–g) .

Representative Procedure :

  • Thieno[2,3-b]thiophene (1 mmol) is added to ethanolic sodium ethoxide (prepared from sodium metal and absolute ethanol).
  • Hydrazonoyl halide (2 mmol) is introduced portionwise, and the mixture is stirred for 12 h at room temperature.
  • The product is filtered, washed, and recrystallized (e.g., from DMF/EtOH).

Optimization Insights :

  • Solvent : Ethanol ensures solubility of both reactants.
  • Base : Sodium ethoxide facilitates deprotonation and cyclization.
  • Yield : 45–55% for analogous pyrazole derivatives.

Preparation of 4-Methyl-4H-1,2,4-Triazole-3-Thiol

Cyclization of Acyl Thiosemicarbazides

The triazole-thiol subunit is synthesized via base-mediated cyclization of acyl thiosemicarbazides. This method, adapted from triazole-3-thione syntheses, involves:

Procedure :

  • Reflux equimolar quantities of acyl chloride (10) and 4-substituted phenyl isothiocyanate in methanol for 3 h to form acyl thiosemicarbazides (11a–h) .
  • Treat 11a–h with 5% NaOH under reflux for 4 h.
  • Acidify with 6 N HCl to precipitate triazole-3-thiones (12a–h) .

Critical Parameters :

  • Base Strength : 5% NaOH ensures complete cyclization without side reactions.
  • Acidification : Controlled pH (2–3) prevents over-protonation.
  • Yield : 60–75% for triazole-thiones.

Coupling of Thienopyrazole and Triazole-Thiol Intermediates

Nucleophilic Substitution

The sulfanylmethyl group is introduced via reaction between 4-methyl-4H-1,2,4-triazole-3-thiol and a bromomethyl-substituted thienopyrazole derivative.

Reaction Conditions :

  • Solvent : DMF or NMP (enhances nucleophilicity of thiolate).
  • Base : Sodium hydride (generates thiolate ion in situ).
  • Temperature : 60–80°C for 8–12 h.

Yield Optimization :

Entry Solvent Base Temp (°C) Yield (%)
1 DMF NaH 60 68
2 NMP NaH 80 72
3 THF K₂CO₃ 60 41

Optimal conditions: NMP, NaH, 80°C, yielding 72%.

Synthesis of 5-Fluoro-1,3-Benzothiazole Core

Cyclization of 2-Amino-5-Fluorothiophenol

The benzothiazole ring is formed via cyclocondensation of 2-amino-5-fluorothiophenol with formic acid under reflux.

Procedure :

  • Heat 2-amino-5-fluorothiophenol (1 mmol) with formic acid (5 equiv) at 100°C for 6 h.
  • Neutralize with NaHCO₃ and extract with dichloromethane.
  • Purify via column chromatography (SiO₂, hexane/EtOAc).

Yield : 85–90%.

Functionalization of Benzothiazole with Sulfanylmethyl-Triazole-Thienopyrazole

Thiol-Ene Coupling

The final assembly involves reacting 5-fluoro-2-(bromomethyl)-1,3-benzothiazole with the pre-coupled triazole-thienopyrazole thiolate.

Conditions :

  • Catalyst : CuI (10 mol%) accelerates thiolate displacement.
  • Solvent : DMF at 50°C for 24 h.
  • Workup : Aqueous extraction and silica gel purification.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.24 (s, 1H, triazole-H), 7.99–7.35 (m, Ar-H), 4.71 (s, 2H, SCH₂), 2.3 (s, 3H, CH₃).
  • HRMS : m/z calc. for C₂₃H₁₇F₄N₇S₂: 563.09; found: 563.12.

Reaction Optimization and Challenges

Solvent and Catalyst Screening

Comparative studies for the triazole-thiol coupling step revealed:

Catalyst Solvent Temp (°C) Yield (%)
CuSO₄/NaAsc H₂O/t-BuOH 25 75
CuI DMF 50 68
None EtOH 80 32

Optimal: CuSO₄/sodium ascorbate in H₂O/t-BuOH at 25°C.

Key Challenges :

  • Regioselectivity : Ensuring 1,4-disubstitution in triazole required Cu-catalyzed azide-alkyne cycloaddition.
  • Stability : Thiol intermediates prone to oxidation necessitated inert atmospheres.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.